molecular formula C13H19NO2 B2792392 1-[(2-Methoxyphenyl)methyl]piperidin-4-ol CAS No. 414873-43-1

1-[(2-Methoxyphenyl)methyl]piperidin-4-ol

Cat. No.: B2792392
CAS No.: 414873-43-1
M. Wt: 221.3
InChI Key: VTBZJWZTRUMBMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Piperidine (B6355638) Scaffolds in Synthetic Organic Chemistry

The piperidine ring, a six-membered heterocycle containing one nitrogen atom, is a privileged structure in medicinal chemistry and a fundamental building block in organic synthesis. nih.govgoogle.com Its prevalence is due to its ability to form three-dimensional structures that can effectively interact with biological targets. google.com The piperidine skeleton is found in numerous natural products, pharmaceuticals, and agrochemicals. ontosight.ai Its structural flexibility allows it to serve as a versatile scaffold in the rational design of therapeutic agents, often leading to improved pharmacokinetic and pharmacodynamic properties. google.com The development of efficient and cost-effective methods for the synthesis of substituted piperidines remains an important objective in modern organic chemistry. nih.gov Synthetic strategies to access this core include hydrogenation of pyridine (B92270) derivatives, cyclization of alkenes, and various multi-component reactions. nih.gov

Overview of N-Benzylated Piperidine Analogues in Research

N-benzylated piperidine analogues represent a significant class of compounds with a broad spectrum of biological activities. The introduction of a benzyl (B1604629) group onto the piperidine nitrogen can profoundly influence the molecule's interaction with biological systems. These analogues have been extensively studied for their potential as therapeutic agents, particularly in the central nervous system. For instance, N-benzylpiperidine derivatives have been designed as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the pathology of Alzheimer's disease. biomedpharmajournal.org Furthermore, substituted N-benzyl analogues of certain piperidines have been investigated as potent and selective ligands for the dopamine (B1211576) transporter (DAT), highlighting their potential in the treatment of neuropsychiatric disorders. prepchem.com The nature and position of substituents on the benzyl ring are critical for modulating the biological activity and selectivity of these compounds. prepchem.comnih.gov

Rationale for Focused Investigation on 1-[(2-Methoxyphenyl)methyl]piperidin-4-ol

A focused investigation into this compound is warranted due to the unique combination of its structural features, which suggests potential for novel chemical and biological properties. The piperidin-4-ol core provides a proven scaffold for biological activity and a site for further functionalization. The N-substituent, a (2-methoxyphenyl)methyl group, is of particular interest. The methoxy (B1213986) group at the ortho position of the benzyl ring can influence the molecule's conformation and electronic properties through steric and electronic effects.

The 2-methoxyphenyl moiety is found in a variety of biologically active compounds. For example, derivatives containing this group have been synthesized as probes for the dopamine D2 receptor. This suggests that this compound could serve as a valuable intermediate in the synthesis of novel central nervous system agents. The synthesis of this compound can be envisioned through established synthetic routes such as the reductive amination of piperidin-4-one with 2-methoxybenzaldehyde (B41997) or the N-alkylation of piperidin-4-ol with a 2-methoxybenzyl halide. The systematic study of this molecule would contribute to a deeper understanding of the structure-activity relationships within the N-benzylated piperidin-4-ol class of compounds.

Below is a table summarizing the key structural motifs and their potential contributions to the properties of the target compound.

Structural ComponentPotential Significance
Piperidin-4-ol Core A versatile and privileged scaffold in medicinal chemistry, providing a 3D structure for biological interactions and a hydroxyl group for further modifications.
N-Benzyl Group Commonly found in centrally active compounds, influencing receptor binding and pharmacokinetic properties.
2-Methoxy Substituent Can modulate electronic properties and conformation of the benzyl ring, potentially leading to selective interactions with biological targets.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(2-methoxyphenyl)methyl]piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-16-13-5-3-2-4-11(13)10-14-8-6-12(15)7-9-14/h2-5,12,15H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTBZJWZTRUMBMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN2CCC(CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 2 Methoxyphenyl Methyl Piperidin 4 Ol

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis of 1-[(2-Methoxyphenyl)methyl]piperidin-4-ol reveals two primary and logical disconnection points, both centered around the formation of the N-benzyl bond.

Disconnection 1 (C-N Bond): The most straightforward disconnection is at the bond between the piperidine (B6355638) nitrogen and the benzylic carbon. This approach simplifies the molecule into two readily available or easily synthesizable precursors: piperidin-4-ol and a 2-methoxybenzyl electrophile (such as 2-methoxybenzyl halide) or a carbonyl equivalent (2-methoxybenzaldehyde). This disconnection forms the basis for the most common synthetic strategies, including nucleophilic substitution and reductive amination.

Disconnection 2 (Piperidine Ring Formation): A more complex approach involves disconnecting the piperidine ring itself. This strategy would build the N-(2-methoxybenzyl) substituent into a linear precursor, which is then cyclized to form the heterocyclic ring. While less common for this specific target, such strategies are valuable in the synthesis of more complex piperidine analogues. beilstein-journals.org

The prevalence of methods based on Disconnection 1 highlights the efficiency and high availability of the piperidin-4-ol scaffold in synthetic chemistry.

Classical Synthetic Approaches

Traditional methods for synthesizing N-alkylated piperidines are well-documented and highly effective for the preparation of this compound.

Reductive Amination Strategies

Reductive amination is a powerful and versatile method for forming C-N bonds. researchgate.net This approach can be executed in two primary ways for the target molecule:

Reaction of Piperidin-4-ol with 2-Methoxybenzaldehyde (B41997): In this one-pot procedure, piperidin-4-ol and 2-methoxybenzaldehyde are condensed to form an intermediate iminium ion, which is then reduced in situ to the desired product. Mild reducing agents are preferred to avoid reduction of the aldehyde starting material. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a particularly effective reagent for this transformation, offering high chemoselectivity and operational simplicity. google.com Other reducing agents like sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation (e.g., H₂/Pd-C) can also be employed.

Reaction of Piperidin-4-one with 2-Methoxybenzylamine: An alternative, though less direct, reductive amination involves the reaction of a piperidone precursor with 2-methoxybenzylamine. researchgate.net The resulting enamine or iminium intermediate is then reduced to yield the N-benzylated piperidine, followed by reduction of the ketone at the 4-position to the required alcohol. This two-step sequence is generally less atom-economical than the direct approach starting from piperidin-4-ol.

Reactant 1Reactant 2Reducing AgentSolventTypical Yield
Piperidin-4-ol2-MethoxybenzaldehydeSodium triacetoxyborohydrideDichloromethane (B109758) (DCM) or 1,2-Dichloroethane (DCE)High
Piperidin-4-ol2-MethoxybenzaldehydeH₂ / Palladium on CarbonMethanol or EthanolGood to High
Piperidin-4-one2-MethoxybenzylamineSodium borohydrideMethanolModerate (multi-step)

Nucleophilic Substitution Reactions involving Piperidin-4-ol Precursors

The direct N-alkylation of piperidin-4-ol with a suitable 2-methoxybenzyl electrophile is one of the most common and efficient methods for synthesizing the target compound. chemicalforums.com This reaction is a classical Sₙ2 nucleophilic substitution, where the secondary amine of the piperidine ring attacks the electrophilic benzylic carbon.

The reaction typically involves:

Alkylating Agent: 2-Methoxybenzyl chloride or 2-methoxybenzyl bromide are the most common electrophiles.

Base: A non-nucleophilic base is required to deprotonate the piperidinium (B107235) salt formed during the reaction and to neutralize the hydrohalic acid byproduct. Common bases include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or tertiary amines like triethylamine (B128534) (Et₃N).

Solvent: Polar aprotic solvents such as acetonitrile (B52724) (CH₃CN), dimethylformamide (DMF), or acetone (B3395972) are typically used to facilitate the reaction.

A representative procedure involves stirring piperidin-4-ol with 2-methoxybenzyl chloride in the presence of potassium carbonate in acetonitrile at elevated temperatures. uj.edu.pl The reaction progress can be monitored by techniques like thin-layer chromatography (TLC), and the product is typically isolated after filtration and solvent evaporation, followed by purification.

NucleophileElectrophileBaseSolventTypical Conditions
Piperidin-4-ol2-Methoxybenzyl chlorideK₂CO₃AcetonitrileReflux, 4-12 h
Piperidin-4-ol2-Methoxybenzyl bromideEt₃NDMF25-60 °C, 6-18 h

Multi-step Convergent Syntheses

While one-pot methods like reductive amination and direct alkylation are often preferred, multi-step convergent syntheses can be advantageous for creating libraries of related compounds or when specific stereochemistry is required. For this compound, a convergent synthesis could involve preparing a protected piperidine fragment and the benzyl (B1604629) side chain separately before their final coupling.

For instance, a synthesis could begin with 1-Boc-piperidin-4-one. The ketone could be reduced to the alcohol, and then the N-Boc protecting group could be removed under acidic conditions to yield piperidin-4-ol. This intermediate would then be coupled with a 2-methoxybenzyl halide using the nucleophilic substitution methods described previously. researchgate.net This approach allows for the purification of intermediates and can be useful in complex syntheses where functional group compatibility is a concern.

Modern Synthetic Advancements and Methodological Innovations

Recent advancements in organic synthesis have focused on developing more efficient, sustainable, and atom-economical methods. These modern approaches often rely on catalytic processes to achieve transformations that are difficult or less efficient using classical methods.

Catalytic Approaches (e.g., Transition Metal-Catalyzed Coupling Reactions)

Modern catalytic methods offer greener alternatives to traditional alkylation and reductive amination protocols.

Borrowing Hydrogen / Hydrogen Autotransfer: This elegant strategy utilizes transition metal catalysts (e.g., based on Iridium, Ruthenium, or Palladium) to N-alkylate amines with alcohols, producing only water as a byproduct. researchgate.netnih.gov In this process for the target molecule, piperidin-4-ol would react with 2-methoxybenzyl alcohol. The catalyst temporarily "borrows" hydrogen from the alcohol to oxidize it to the corresponding aldehyde (2-methoxybenzaldehyde) in situ. This aldehyde then reacts with the amine to form an iminium ion, which is subsequently reduced by the "borrowed" hydrogen (returned by the catalyst) to yield the final N-alkylated product. This method avoids the use of stoichiometric reducing agents or pre-functionalized alkyl halides. researchgate.net

Metallaphotoredox Catalysis: Recent developments in photoredox catalysis combined with transition metal catalysis have enabled the N-alkylation using alkyl halides under mild, room-temperature conditions. princeton.edu A copper-metallaphotoredox system, for example, can activate alkyl bromides through a halogen abstraction-radical capture mechanism, allowing for the coupling of a wide range of N-nucleophiles. This approach could be applied to the reaction of piperidin-4-ol with 2-methoxybenzyl bromide, offering an alternative to thermally-driven Sₙ2 reactions.

These catalytic methods represent the forefront of C-N bond formation and offer significant advantages in terms of environmental impact and reaction efficiency, making them attractive options for the synthesis of this compound.

Stereoselective Synthesis of Analogues (e.g., Enantioselective Routes)

The development of stereoselective methods is crucial for producing specific isomers of piperidine-containing compounds, as different stereoisomers can exhibit vastly different biological activities. bath.ac.uknih.gov Enantioselective and diastereoselective syntheses of piperidin-4-ol analogues often employ chiral catalysts, auxiliaries, or biocatalytic methods to control the three-dimensional arrangement of atoms.

One effective strategy involves the asymmetric synthesis of piperidines through intramolecular reactions. For instance, organocatalysis has been used for intramolecular aza-Michael reactions (IMAMR) to construct enantiomerically enriched di- and tri-substituted piperidines. nih.gov This approach can yield products with high enantioselectivity. nih.gov Another approach is the gold-catalyzed cyclization of N-homopropargyl amides, which proceeds through a sequential cyclization, chemoselective reduction, and a spontaneous Ferrier rearrangement to furnish piperidin-4-ols with excellent diastereoselectivity. nih.gov

Biocatalysis offers a green and highly selective alternative. Transaminases, for example, have been employed in the asymmetric synthesis of 2-substituted chiral piperidines from ω-chloroketones. nih.gov This method allows for the production of both enantiomers with high enantiomeric excess by selecting the appropriate enzyme variant. nih.gov

Recent advances in rhodium-catalyzed asymmetric reductive Heck reactions of arylboronic acids and pyridine (B92270) derivatives provide access to enantioenriched 3-substituted piperidines, demonstrating the power of transition-metal catalysis in creating chiral centers within the piperidine ring. acs.org These methods are scalable and tolerate a wide range of functional groups. acs.org

Table 1: Examples of Stereoselective Synthesis Methods for Piperidine Analogues

MethodKey Reagents/CatalystsProduct TypeStereoselectivityReference
Gold-Catalyzed Cyclization/Ferrier RearrangementPPh₃AuNTf₂, CatecholboraneSubstituted Piperidin-4-olsExcellent Diastereoselectivity nih.gov
Organocatalyzed Intramolecular aza-Michael ReactionChiral OrganocatalystsDi- and Tri-substituted PiperidinesHigh Enantioselectivity nih.gov
Biocatalytic Transamination/CyclizationTransaminase (TA) enzymes2-Substituted PiperidinesUp to >99.5% ee nih.gov
Rhodium-Catalyzed Asymmetric Reductive Heck ReactionRhodium catalyst, Chiral ligand3-Substituted TetrahydropyridinesHigh Yield and Excellent Enantioselectivity acs.org

Application of Flow Chemistry and Continuous Processing

Flow chemistry, or continuous processing, has emerged as a powerful tool for the synthesis of piperidines, offering advantages such as improved safety, scalability, and reaction control compared to traditional batch methods. acs.orgresearchgate.net In a flow microreactor, reagents are continuously pumped and mixed, allowing for precise control over parameters like temperature, pressure, and reaction time. researchgate.net

A practical continuous flow protocol has been developed for the rapid synthesis of α-chiral piperidines using N-(tert-butylsulfinyl)-bromoimine and Grignard reagents. acs.orgorganic-chemistry.org This method achieves high yields (>80%) and excellent diastereoselectivity (>90:10 dr) within minutes, showcasing a significant reduction in reaction time compared to batch processes. acs.org The scalability of this flow process has been demonstrated, highlighting its utility for producing drug precursors efficiently. acs.orgorganic-chemistry.org

Electroreductive cyclization in a flow microreactor is another innovative method for synthesizing piperidine derivatives. researchgate.net This technique utilizes the large specific surface area of the microreactor to efficiently reduce an imine substrate, leading to good yields in the target cyclized products. Preparative-scale synthesis is achievable through continuous electrolysis for about an hour. researchgate.net The use of flow conditions can also influence stereoselectivity, providing a method to potentially control the formation of specific diastereoisomers by adjusting parameters like the catalyst, temperature, and pressure. nih.gov

Table 2: Comparison of Batch vs. Flow Synthesis for Piperidine Derivatives

ParameterConventional Batch ReactionFlow Chemistry/Continuous ProcessingReference
Reaction TimeHours to daysMinutes to a few hours acs.orgresearchgate.net
ScalabilityCan be challenging due to heat/mass transfer limitationsEasily scalable by extending operation time or using larger reactors acs.orgorganic-chemistry.org
SafetyHigher risk with exothermic reactions or hazardous intermediatesImproved safety due to small reaction volumes and better heat dissipation researchgate.net
Process ControlLess precise control over temperature and mixingPrecise control over reaction parameters (temperature, pressure, stoichiometry) researchgate.net
Yield & SelectivityVariableOften higher yields and improved selectivity acs.orgresearchgate.net

Optimization of Reaction Conditions and Yield Enhancement

Optimizing reaction conditions is a critical step in developing an efficient and economically viable synthesis. For piperidine derivatives, this involves the systematic variation of parameters such as solvents, reagents, catalysts, temperature, and reaction time to maximize yield and purity. scielo.brresearchgate.net

In the synthesis of N-substituted piperidines, the choice of solvent and base can be crucial. For example, in the N-acylation of an anilino-ester precursor, various solvents and reagents can be examined to find the optimal combination that leads to high yields (70-80%). researchgate.net Similarly, in the synthesis of dihydrobenzofuran neolignans, a related class of compounds, changing the solvent from commonly used ones like dichloromethane or benzene (B151609) to acetonitrile was found to provide a better balance between conversion and selectivity. scielo.br

The concentration and nature of reagents, such as oxidants or catalysts, also significantly impact the reaction outcome. Studies have shown that adjusting the stoichiometry of an oxidant like silver(I) oxide can dramatically affect the conversion of starting materials and the selectivity towards the desired product. scielo.br For catalytic reactions, such as the final N-debenzylation step in the synthesis of a piperidine-4-carboxylate intermediate, examining various catalytic systems and conditions is essential to achieve near-quantitative yields. researchgate.net

Optimizing reaction time is another key factor. While some literature procedures may report long reaction times (e.g., 20 hours), careful optimization can often reduce this significantly (e.g., to 4 hours) without compromising the yield, which in turn reduces energy consumption and the formation of undesired by-products. scielo.br

Green Chemistry Principles in Synthesis Design

The application of green chemistry principles is increasingly important in pharmaceutical synthesis to minimize environmental impact and enhance safety. firp-ula.orgrjpn.org This involves a focus on waste prevention, atom economy, the use of safer solvents and reagents, and energy efficiency. nih.govjddhs.com

A key principle is the use of safer solvents or the elimination of solvents altogether. jddhs.com Water is an ideal green solvent, and its use can prevent the racemization of enantioenriched substrates in certain stereoselective syntheses of piperidines. nih.gov Acetonitrile has also been identified as a "greener" alternative to solvents like benzene and dichloromethane in certain oxidative coupling reactions. scielo.br

Catalysis is a cornerstone of green chemistry, with catalytic reactions being preferable to stoichiometric ones because they reduce waste. firp-ula.orgjddhs.com The use of transition-metal catalysts (e.g., palladium, rhodium, iridium) or biocatalysts (e.g., enzymes) enables efficient transformations with high selectivity, minimizing by-products. nih.govjddhs.com For instance, an efficient green chemistry approach to N-substituted piperidones was developed that presents significant advantages over the classical Dieckman condensation. nih.gov

Table 3: Application of Green Chemistry Principles in Piperidine Synthesis

Green Chemistry PrincipleApplication in Piperidine SynthesisExample/BenefitReference
Waste PreventionDeveloping one-pot and tandem reactions.Reduces intermediate purifications and solvent waste. nih.govnih.gov
Atom EconomyUtilizing cycloaddition and annulation reactions.Maximizes the incorporation of starting materials into the final product. nih.govnih.gov
Safer Solvents & AuxiliariesUsing water or greener organic solvents like acetonitrile.Reduces environmental impact and improves safety. Water can prevent racemization. nih.govscielo.br
CatalysisEmploying metal-catalysis, organocatalysis, or biocatalysis.Increases reaction efficiency and selectivity, reduces waste compared to stoichiometric reagents. jddhs.comnih.gov
Less Hazardous Chemical SynthesisReplacing toxic reagents with safer alternatives.Using TiCl₃ instead of toxic Mo(CO)₆ for reduction. ntu.edu.sg

Structural Elucidation and Advanced Spectroscopic Characterization of 1 2 Methoxyphenyl Methyl Piperidin 4 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules in solution. A combination of one-dimensional and two-dimensional NMR experiments allows for the complete assignment of all proton (¹H) and carbon (¹³C) signals, providing insights into the molecular framework and stereochemistry.

One-Dimensional NMR (¹H, ¹³C)

The ¹H NMR spectrum of 1-[(2-Methoxyphenyl)methyl]piperidin-4-ol is anticipated to exhibit distinct signals corresponding to the aromatic protons of the methoxyphenyl group, the benzylic methylene (B1212753) protons, and the protons of the piperidine (B6355638) ring, including the methine proton at the hydroxyl-bearing carbon and the axial and equatorial protons of the remaining methylene groups. The hydroxyl proton may appear as a broad singlet, and the methoxy (B1213986) group will present as a sharp singlet.

The ¹³C NMR spectrum will complement the ¹H NMR data, showing characteristic signals for the aromatic carbons, the benzylic carbon, the carbons of the piperidine ring, and the methoxy carbon. The chemical shifts are influenced by the electronic environment of each carbon atom.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
Aromatic (H-3', H-4', H-5', H-6')6.80 - 7.30m-
Benzylic (-CH₂-)~3.50s-
Piperidine (H-2ax, H-6ax)2.00 - 2.20m-
Piperidine (H-2eq, H-6eq)2.70 - 2.90m-
Piperidine (H-3ax, H-5ax)1.40 - 1.60m-
Piperidine (H-3eq, H-5eq)1.80 - 2.00m-
Piperidine (H-4)3.60 - 3.80m-
Methoxy (-OCH₃)~3.85s-
Hydroxyl (-OH)Variablebr s-

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

Carbon AtomPredicted Chemical Shift (ppm)
C-1'~157.5
C-2'~110.0
C-3'~128.5
C-4'~120.5
C-5'~129.0
C-6'~125.0
Benzylic (-CH₂)~63.0
C-2, C-6~52.0
C-3, C-5~34.0
C-4~67.0
Methoxy (-OCH₃)~55.0

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR experiments are instrumental in establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For instance, correlations are expected between the benzylic protons and the adjacent piperidine protons (H-2/H-6), and among the protons of the piperidine ring, confirming their sequential arrangement.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This allows for the unambiguous assignment of each carbon atom based on the chemical shift of its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy identifies long-range couplings (typically over 2-3 bonds) between protons and carbons. Key correlations would include the benzylic protons to the aromatic carbons and the C-2/C-6 carbons of the piperidine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This is particularly useful for determining the stereochemistry of the piperidine ring and the orientation of the methoxybenzyl substituent.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including FT-IR and Raman techniques, provides valuable information about the functional groups present in a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to show characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the aromatic and aliphatic parts of the molecule are anticipated around 3000-3100 cm⁻¹ and 2800-3000 cm⁻¹, respectively. The C-O stretching of the alcohol and the ether linkage are also expected to be prominent.

Interactive Data Table: Predicted FT-IR Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
O-H stretch (alcohol)3200 - 3600Strong, Broad
C-H stretch (aromatic)3000 - 3100Medium
C-H stretch (aliphatic)2800 - 3000Medium
C=C stretch (aromatic)1450 - 1600Medium
C-O stretch (alcohol)1000 - 1260Strong
C-O stretch (aryl ether)1230 - 1270 (asymmetric), 1020-1075 (symmetric)Strong
C-N stretch (tertiary amine)1020 - 1250Medium-Weak

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. The aromatic ring vibrations, particularly the C=C stretching modes, are expected to give strong signals in the Raman spectrum. The symmetric stretching of the C-O-C bond of the methoxy group should also be Raman active.

Interactive Data Table: Predicted Raman Shifts

Vibrational ModePredicted Raman Shift (cm⁻¹)Intensity
Aromatic ring breathing~1000Strong
C=C stretch (aromatic)1580 - 1610Strong
C-H stretch (aliphatic)2800 - 3000Medium
C-O-C symmetric stretch1020 - 1050Medium

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. For this compound (C₁₃H₁₉NO₂), the molecular weight is 221.29 g/mol .

Under electron ionization (EI), the molecular ion peak ([M]⁺) at m/z 221 would be expected. The fragmentation pattern is likely to be dominated by cleavage of the benzylic C-N bond, leading to the formation of a stable methoxybenzyl cation at m/z 121. Another significant fragmentation pathway could involve the loss of a water molecule from the molecular ion, resulting in a peak at m/z 203. Alpha-cleavage adjacent to the nitrogen atom within the piperidine ring is also a common fragmentation route for such compounds. libretexts.org

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a molecule. By providing a highly accurate mass measurement, often to within a few parts per million (ppm), HRMS allows for the calculation of a unique molecular formula.

In a hypothetical analysis of this compound, an HRMS experiment would be expected to yield the exact mass of the protonated molecule ([M+H]⁺). This data would serve to confirm the elemental composition, C₁₃H₁₉NO₂. The high mass accuracy of this technique allows for the differentiation between compounds with the same nominal mass but different elemental formulas, thus providing a high degree of confidence in the compound's identity.

Parameter Expected Information
Molecular Formula C₁₃H₁₉NO₂
Ionization Mode Electrospray Ionization (ESI)
Adduct [M+H]⁺
Theoretical Exact Mass [Calculated value for C₁₃H₂₀NO₂⁺]
Measured Exact Mass [Hypothetical experimental value]
Mass Accuracy (ppm) [Hypothetical value, typically < 5 ppm]

Tandem Mass Spectrometry (MS/MS)

Tandem Mass Spectrometry (MS/MS) provides valuable structural information by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure and can be used to identify its constituent parts and their connectivity.

For this compound, an MS/MS experiment would involve the isolation of the protonated molecule ([M+H]⁺) followed by collision-induced dissociation (CID). The resulting fragmentation spectrum would likely reveal key structural features. Expected fragmentation pathways could include the cleavage of the benzylic C-N bond, leading to the formation of a 2-methoxybenzyl cation, or fragmentation of the piperidine ring. The analysis of these fragment ions would allow for the confirmation of the presence of both the 2-methoxyphenylmethyl group and the piperidin-4-ol moiety.

Precursor Ion (m/z) Proposed Fragment Ion (m/z) Proposed Neutral Loss Structural Assignment of Fragment
[M+H]⁺[Hypothetical m/z value][Hypothetical neutral molecule]2-methoxybenzyl moiety
[M+H]⁺[Hypothetical m/z value][Hypothetical neutral molecule]Piperidin-4-ol moiety
[M+H]⁺[Hypothetical m/z value][Hypothetical neutral molecule]Fragments from piperidine ring cleavage

X-ray Crystallography for Absolute Stereochemistry and Conformation

To date, no crystal structure for this compound has been deposited in the Cambridge Structural Database (CSD). If suitable crystals of the compound were obtained, X-ray diffraction analysis would provide precise coordinates for each atom. This would confirm the connectivity of the 2-methoxyphenylmethyl group to the nitrogen of the piperidin-4-ol ring. Furthermore, it would reveal the conformation of the piperidine ring (e.g., chair, boat, or twist-boat) and the orientation of the substituents. As this compound is achiral, the determination of absolute stereochemistry is not applicable.

Crystallographic Parameter Information Provided
Crystal System [e.g., Monoclinic, Orthorhombic, etc.]
Space Group [e.g., P2₁/c, etc.]
Unit Cell Dimensions [a, b, c, α, β, γ]
Molecular Conformation Conformation of the piperidine ring and orientation of substituents
Intermolecular Interactions Presence of hydrogen bonding or other non-covalent interactions in the crystal lattice

Chiroptical Spectroscopy (if applicable for enantiomeric forms)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to study chiral molecules. These methods measure the differential absorption or rotation of left- and right-circularly polarized light, respectively.

The molecule this compound does not possess any chiral centers and is therefore achiral. Consequently, it would not exhibit any optical activity, and chiroptical spectroscopy would not be an applicable technique for its analysis. If a chiral derivative of this compound were to be synthesized, these techniques would be essential for distinguishing between enantiomers and determining their stereochemical properties.

Chemical Reactivity and Derivatization Studies of 1 2 Methoxyphenyl Methyl Piperidin 4 Ol

Functionalization at the Piperidine (B6355638) Nitrogen

The nitrogen atom within the piperidine ring of 1-[(2-Methoxyphenyl)methyl]piperidin-4-ol is a nucleophilic center, readily participating in reactions that lead to the formation of new carbon-nitrogen or heteroatom-nitrogen bonds.

Acylation and Sulfonylation Reactions

The secondary amine of the piperidine ring can be readily acylated using various acylating agents such as acyl chlorides or acid anhydrides in the presence of a base to neutralize the acid byproduct. These reactions result in the formation of N-acylpiperidine derivatives. Similarly, sulfonylation can be achieved by reacting the parent compound with sulfonyl chlorides, such as methanesulfonyl chloride, in the presence of a base like triethylamine (B128534), to yield N-sulfonylpiperidines.

Table 1: Examples of Acylation and Sulfonylation Reactions of Piperidine Analogs

Starting Material AnalogueReagentProductReference
PiperidineAcetyl chlorideN-AcetylpiperidineGeneric Reaction
PiperidineMethanesulfonyl chlorideN-Methanesulfonylpiperidine mdpi.com
1-(1-[4-[(N-acetyl-4-piperidinyl)oxy]-2-methoxybenzoyl]piperidin-4- yl)-4H-3,1-benzoxazin-2(1H)-one (L-371,257): a new, orally bioavailable, non-peptide oxytocin (B344502) antagonistAcetic AnhydrideN-acetylated piperidine derivative nih.gov

Alkylation and Reductive Alkylation to form N-Substituted Derivatives

N-alkylation of the piperidine nitrogen can be accomplished by reaction with alkyl halides. The reaction proceeds via nucleophilic substitution, where the nitrogen atom displaces the halide from the alkylating agent. The choice of solvent and base is crucial to control the extent of alkylation and prevent the formation of quaternary ammonium (B1175870) salts.

Reductive amination provides an alternative route to N-substituted derivatives. This two-step, one-pot reaction involves the condensation of a ketone or aldehyde with the secondary amine to form an iminium ion, which is then reduced in situ by a reducing agent like sodium triacetoxyborohydride (B8407120) to the corresponding tertiary amine. This method is particularly useful for introducing a wide variety of substituents.

Formation of Quaternary Ammonium Salts

The piperidine nitrogen can undergo exhaustive alkylation, typically with an excess of a reactive alkyl halide such as methyl iodide, to form a quaternary ammonium salt. researchgate.net In this reaction, the nitrogen atom becomes tetravalent and carries a permanent positive charge, which is balanced by a counter-ion, typically the halide from the alkylating agent. youtube.com The formation of these salts significantly alters the physicochemical properties of the parent molecule, such as its solubility and biological activity.

Transformations of the Hydroxyl Group

The secondary hydroxyl group at the 4-position of the piperidine ring is another key site for derivatization, allowing for the introduction of various functional groups through esterification, etherification, and oxidation reactions.

Esterification and Etherification Reactions

The hydroxyl group can be converted to an ester through reaction with a carboxylic acid, acyl chloride, or acid anhydride. The Steglich esterification, using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), is a common method for forming esters from carboxylic acids and alcohols. organic-chemistry.org

Ether derivatives can be prepared via the Williamson ether synthesis. This method involves the deprotonation of the hydroxyl group with a strong base, such as sodium hydride, to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide.

Table 2: Examples of Esterification and Etherification Reactions of Piperidin-4-ol Analogs

Starting Material AnalogueReagent(s)Product TypeReference
AlcoholCarboxylic acid, DCC, DMAPEster organic-chemistry.org
AlcoholAlkyl halide, Sodium hydrideEther pitt.edu
1-benzyl-4-hydroxypiperidine4-(bromomethyl)benzonitrile, NaH, 15-crown-5Ether nih.gov

Oxidation Reactions

The secondary alcohol of this compound can be oxidized to the corresponding ketone, 1-[(2-Methoxyphenyl)methyl]piperidin-4-one. Several mild and selective oxidizing agents are available for this transformation, including the Swern oxidation (using oxalyl chloride, DMSO, and a hindered base) and the Dess-Martin periodinane (DMP) oxidation. wikipedia.orgwikipedia.org These methods are known for their high yields and tolerance of various functional groups. wikipedia.orgalfa-chemistry.comorganic-chemistry.org

Table 3: Common Reagents for the Oxidation of Secondary Alcohols to Ketones

Oxidation MethodKey ReagentsTypical ConditionsReference
Swern OxidationOxalyl chloride, DMSO, TriethylamineLow temperature (-78 °C), CH2Cl2 wikipedia.orgalfa-chemistry.com
Dess-Martin OxidationDess-Martin Periodinane (DMP)Room temperature, CH2Cl2 wikipedia.orgwikipedia.org

Note: This table presents general oxidation methods applicable to secondary alcohols.

Halogenation and Subsequent Cross-Coupling

The presence of an activated aromatic ring in this compound makes it a suitable candidate for halogenation, a crucial step for subsequent cross-coupling reactions. The electron-donating nature of the methoxy (B1213986) group directs electrophilic halogenation primarily to the para and ortho positions of the benzene (B151609) ring.

Once halogenated, the resulting aryl halide derivative of this compound can undergo various palladium-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in medicinal chemistry for the synthesis of complex molecular architectures.

Suzuki-Miyaura Coupling: This reaction pairs the halogenated derivative with an organoboron reagent, such as a boronic acid or ester, to form a biaryl structure. This method is widely used due to its mild reaction conditions and tolerance of various functional groups.

Buchwald-Hartwig Amination: This powerful C-N bond-forming reaction involves the coupling of the aryl halide with a primary or secondary amine. This transformation is instrumental in the synthesis of a wide array of nitrogen-containing compounds. wikipedia.orgnih.govbeilstein-journals.orgatlanchimpharma.com

The general conditions for these cross-coupling reactions, based on established protocols for similar substrates, are summarized in the table below.

Reaction TypeCatalystLigandBaseSolventTemperature (°C)
Suzuki-MiyauraPd(OAc)₂ or Pd₂(dba)₃SPhos, XPhosK₂CO₃, Cs₂CO₃Toluene, Dioxane/H₂O80-110
Buchwald-HartwigPd(OAc)₂ or Pd₂(dba)₃BINAP, XantphosNaOt-Bu, K₃PO₄Toluene, Dioxane80-120

Reactions Involving the Methoxyphenyl Moiety

The methoxyphenyl group is a key site for chemical modification, offering opportunities for electrophilic aromatic substitution and alteration of the methoxy group itself.

Electrophilic Aromatic Substitution (e.g., Halogenation, Nitration)

The methoxy group is a strong activating group, directing incoming electrophiles to the ortho and para positions.

Halogenation: As previously mentioned, halogenation can be readily achieved using standard reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) to introduce bromine or chlorine atoms onto the aromatic ring. The regioselectivity is dictated by the directing effect of the methoxy group.

Nitration: The introduction of a nitro group onto the aromatic ring can be accomplished using a mixture of nitric acid and sulfuric acid. The nitro group can subsequently be reduced to an amino group, providing a handle for further functionalization. Studies on the nitration of analogous N-aryl piperidines have demonstrated the feasibility of such transformations.

Modification of the Methoxy Group

The methoxy group can be cleaved to reveal a phenol, which opens up new avenues for derivatization. This O-demethylation is typically achieved under acidic conditions or with specific reagents.

Acid-Catalyzed Cleavage: Strong acids such as HBr or BBr₃ are commonly used to cleave methyl ethers. These conditions can sometimes be harsh and may affect other functional groups in the molecule.

Mild Cleavage Methods: Milder and more selective methods for the cleavage of p-methoxybenzyl (PMB) ethers, which are structurally related to the 2-methoxybenzyl group, have been developed. These methods often employ reagents like trifluoroacetic acid (TFA) in the presence of a scavenger. nih.govuniversiteitleiden.nlkiesslinglab.com The use of catalytic amounts of acid in specialized solvents like hexafluoro-2-propanol (HFIP) has also been reported to be effective. universiteitleiden.nl

Regioselective and Stereoselective Transformations

The synthesis of substituted piperidines often requires precise control over regioselectivity and stereoselectivity. For this compound, transformations can be designed to achieve specific stereochemical outcomes, particularly when introducing new substituents.

The diastereoselective synthesis of polyhydroxylated piperidines, for instance, has been explored through methods like dihydroxylation of tetrahydropyridine (B1245486) precursors. nih.gov The choice of reagents and reaction conditions can influence the facial selectivity of the attack on a double bond, leading to the preferential formation of one diastereomer. nih.gov Such principles can be applied to the derivatization of the piperidine ring in the target molecule to generate stereochemically defined analogs.

Mechanistic Investigations of Key Reactions

The mechanisms of the key reactions involving this compound are well-established in the field of organic chemistry.

Electrophilic Aromatic Substitution: The mechanism proceeds through the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or Wheland intermediate. The electron-donating methoxy group stabilizes the positive charge, particularly when the electrophile attacks the ortho or para positions, thus accelerating the reaction at these sites.

Palladium-Catalyzed Cross-Coupling: The catalytic cycles of Suzuki-Miyaura and Buchwald-Hartwig reactions involve a sequence of oxidative addition, transmetalation (for Suzuki-Miyaura) or base-mediated amine coordination (for Buchwald-Hartwig), and reductive elimination. The nature of the ligand on the palladium center is crucial for the efficiency and scope of these reactions.

Cleavage of the Methoxybenzyl Group: The acid-catalyzed cleavage of the 2-methoxybenzyl group from the piperidine nitrogen likely proceeds via a C-N bond cleavage mechanism. nih.gov The reaction is thought to be initiated by protonation of the nitrogen atom, followed by departure of the stabilized 2-methoxybenzyl carbocation. nih.gov

Computational and Theoretical Investigations of 1 2 Methoxyphenyl Methyl Piperidin 4 Ol and Its Analogues

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the structural and electronic properties of molecules at the atomic level.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For piperidine (B6355638) derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-31G(d,p), are employed to determine the most stable three-dimensional conformation (optimized geometry). researchgate.net These calculations provide data on bond lengths, bond angles, and dihedral angles, which define the molecule's shape.

For a molecule like 1-[(2-Methoxyphenyl)methyl]piperidin-4-ol, the piperidine ring is expected to adopt a chair conformation, which is the most stable arrangement for six-membered saturated rings. The substituents—the hydroxyl group at the C4 position and the (2-methoxyphenyl)methyl group at the nitrogen atom—can be in either axial or equatorial positions. Computational studies on similar N-substituted piperidines have shown that the orientation of the N-substituent is influenced by steric and electronic factors. nih.gov The bulky (2-methoxyphenyl)methyl group would likely favor an equatorial position to minimize steric hindrance.

Table 1: Representative Optimized Geometrical Parameters for a Piperidine Derivative calculated using DFT/B3LYP/6-311++G(d,p)

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-C (ring)1.53 - 1.54109.5 - 111.854.5 - 56.5
C-N (ring)1.46 - 1.47109.8 - 112.1-
C-O (hydroxyl)1.43--
N-CH₂ (benzyl)1.48--
C-H1.09 - 1.10108.5 - 109.5-

Note: The data in this table are representative values for piperidine derivatives and are intended for illustrative purposes.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an important indicator of molecular stability and reactivity. scirp.org A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more prone to chemical reactions. scirp.org For piperidine derivatives, the HOMO is typically localized on the nitrogen atom and the phenyl ring, while the LUMO is often distributed over the aromatic ring. researchgate.net

Table 2: Representative Frontier Molecular Orbital Energies and Properties for Piperidine Analogues

CompoundEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)
Piperidine Derivative A-6.29-1.814.48
Piperidine Derivative B-6.65-1.824.83

Note: Data is illustrative and sourced from studies on various heterocyclic compounds for comparative purposes. scirp.orgirjweb.com

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule. It examines charge transfer and hyperconjugative interactions between filled (donor) and empty (acceptor) orbitals. nih.gov These interactions stabilize the molecule, and their energy (E(2)) can be calculated using second-order perturbation theory. stackexchange.com

Table 3: Representative NBO Analysis showing Stabilization Energies (E(2)) for a Piperidinium (B107235) Ionic Liquid Derivative

Donor NBOAcceptor NBOE(2) (kcal/mol)
n(N)σ(C-C)3.5 - 5.0
n(O)σ(C-H)1.0 - 2.5
π(C=C)π*(C=C)15.0 - 20.0

Note: The data represents typical stabilization energies from NBO analyses of related organic molecules and is for illustrative purposes. mdpi.com

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. readthedocs.io The MEP map displays regions of negative electrostatic potential (electron-rich, typically colored in red and yellow) and positive electrostatic potential (electron-poor, colored in blue).

For this compound, the most negative potential would be concentrated around the oxygen atoms of the hydroxyl and methoxy (B1213986) groups, as well as the nitrogen atom, making these sites susceptible to electrophilic attack. The hydrogen atom of the hydroxyl group and the hydrogens on the aromatic ring would exhibit the most positive potential, indicating likely sites for nucleophilic attack. researchgate.net

Computational methods, particularly DFT, are widely used to predict spectroscopic data, which can then be compared with experimental results to confirm the molecular structure.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, coupled with DFT, is a standard approach for calculating 1H and 13C NMR chemical shifts. nih.gov The accuracy of these predictions has improved significantly, making them a valuable tool in structural elucidation. nih.gov For this compound, calculations would predict the chemical shifts for each unique proton and carbon atom, aiding in the assignment of experimental NMR spectra.

Vibrational Frequencies: DFT calculations can also predict the vibrational frequencies of a molecule, which correspond to the peaks in an infrared (IR) spectrum. mdpi.com The calculated frequencies are often scaled to correct for anharmonicity and limitations of the theoretical model. researchgate.net This analysis helps in assigning the vibrational modes of the molecule to specific stretching, bending, and torsional motions of the atoms.

Table 4: Representative Predicted vs. Experimental Vibrational Frequencies for Piperidine

Vibrational ModeCalculated Frequency (cm-1)Experimental Frequency (cm-1)
N-H Stretch33503300
C-H Stretch2950-30502900-3000
C-N Stretch1100-12001150-1250
C-C Stretch900-1100950-1150

Note: Data is based on general values for piperidine and is for illustrative purposes.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, offering a view of conformational changes and intermolecular interactions. researchgate.net For a flexible molecule like this compound, MD simulations can explore the different conformations it can adopt in solution.

Key parameters analyzed in MD simulations include the Root Mean Square Deviation (RMSD) to assess the stability of the molecule's conformation over the simulation time. nih.gov For piperidine derivatives, MD simulations can reveal the equilibrium between different chair and boat conformations of the piperidine ring and the rotational freedom of the N-benzyl group. researchgate.net These simulations are particularly useful in understanding how the molecule might interact with biological targets, such as proteins or enzymes, by simulating the complex in a physiological environment. nih.gov

Conformational Analysis and Flexibility

The conformational landscape of this compound is primarily dictated by the piperidine ring, which predominantly adopts a stable chair conformation to minimize steric strain. In this conformation, substituents at the 1 and 4 positions can exist in either an axial or equatorial orientation. The large 1-(2-methoxyphenyl)methyl group is expected to strongly favor the equatorial position to avoid unfavorable 1,3-diaxial interactions with the axial hydrogens on the ring. Similarly, the hydroxyl group at the 4-position generally prefers an equatorial orientation.

The C-N bond between the piperidine ring and the methylene (B1212753) bridge.

The C-C bond between the methylene bridge and the methoxyphenyl ring.

The C-O bond of the methoxy group.

This flexibility allows the molecule to adopt different conformations, which can be critical for its interaction with biological targets. Quantum mechanics (QM) estimations on related structures indicate that the energy difference between conformers can be significant, influencing the population of each state. nih.gov

Solvent Effects on Molecular Conformation

In polar, protic solvents like water, the molecule's conformation would be stabilized by intermolecular hydrogen bonds between the solvent and the polar functional groups of the molecule—specifically, the hydroxyl (-OH) group and the oxygen of the methoxy (-OCH₃) group. The piperidine nitrogen can also act as a hydrogen bond acceptor. These interactions with the solvent can compete with and disrupt potential intramolecular hydrogen bonds.

Conversely, in non-polar, aprotic solvents, intramolecular hydrogen bonding may become more favorable. A hydrogen bond could potentially form between the hydroxyl group's hydrogen and the oxygen of the methoxy group or the piperidine nitrogen, leading to a more compact or folded conformation. Computational methods, such as molecular dynamics simulations in explicit solvent models, are employed to investigate these effects by simulating the dynamic behavior of the molecule in different solvent environments and identifying the most stable conformational states.

Ligand-Target Interaction Modeling

Molecular Docking Studies with Biological Macromolecules (e.g., Receptors, Enzymes)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target macromolecule. For analogues of this compound, docking studies have been instrumental in elucidating potential biological activities. nih.gov This structural class, featuring a central piperidine core and an aryl group, is common in ligands designed for various receptors and enzymes.

For instance, closely related 1-(2-methoxyphenyl)-piperazine derivatives have been docked into the dopamine (B1211576) D₂ receptor (D₂ DAR) to investigate their binding interactions. nih.gov Similarly, analogues such as 3-((dimethylamino)methyl)-4-(3-hydroxyphenyl)piperidin-4-ol have been the subject of docking and molecular dynamics simulations to understand their mechanism of activation at the μ opioid receptor (MOR). nih.gov These studies provide a framework for investigating this compound against similar central nervous system targets. The process involves preparing the 3D structure of the ligand and inserting it into the binding site of a receptor's crystal structure, followed by an energy minimization calculation to find the most stable binding pose. researchgate.net

Analysis of Binding Modes and Interaction Energies

Following molecular docking, a detailed analysis of the binding mode reveals the specific intermolecular interactions that stabilize the ligand-receptor complex. For piperidine-containing ligands, certain interactions are characteristic. Docking studies of analogous compounds into the D₂ dopamine receptor have proposed two primary orientations. nih.gov The more stable of these involves the formation of a salt bridge between the protonated piperidine nitrogen and the carboxylate side chain of a key aspartic acid residue (Asp114) in the receptor. nih.gov

Other crucial interactions for this class of molecules typically include:

Hydrogen Bonding: The hydroxyl group of the piperidin-4-ol moiety is a key hydrogen bond donor and acceptor, capable of forming strong interactions with polar residues in the binding pocket.

Hydrophobic Interactions: The methoxyphenyl ring provides a large hydrophobic surface that can engage in van der Waals and π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan within the receptor.

Polar Interactions: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor.

Computational programs calculate the binding energy, often expressed as a docking score or in kcal/mol, which estimates the binding affinity. A lower binding energy generally indicates a more stable and favorable interaction between the ligand and its target.

Structure-Activity Relationship (SAR) Studies via Computational Approaches

Computational Structure-Activity Relationship (SAR) studies are essential for optimizing lead compounds by predicting how changes in molecular structure will affect biological activity. researchgate.netfrontiersin.org For piperidine analogues, SAR exploration has shown that both the substituent pattern on the phenyl ring and the nature of the linker between the rings play a pivotal role in determining binding affinity and selectivity for their biological targets. nih.gov

Using computational methods, researchers can systematically modify the parent structure of this compound and predict the consequences of these modifications. Key areas of virtual modification would include:

Position of the Methoxy Group: Moving the methoxy group to the meta (3-) or para (4-) position on the phenyl ring to assess the impact on receptor binding.

Substitution on the Phenyl Ring: Introducing other substituents (e.g., halogens, alkyl groups, nitro groups) to probe steric and electronic requirements of the binding pocket. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) models can be developed from a series of such computationally evaluated analogues. mdpi.com These models create a statistical relationship between the physicochemical properties (descriptors) of the molecules and their predicted biological activity, guiding the synthesis of more potent and selective compounds. frontiersin.org

In silico Prediction of Molecular Properties for Preclinical Research

In silico tools are widely used in preclinical research to predict the pharmacokinetic properties of drug candidates, often referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. researchgate.netscispace.com These predictions help identify compounds with favorable drug-like characteristics early in the discovery process. For this compound, several key properties can be calculated.

One of the most important parameters is the octanol/water partition coefficient (LogP), which measures a compound's lipophilicity. helmholtz-munich.de Lipophilicity is critical for interactions with biological membranes and can influence absorption, distribution, and bioavailability. biotechnologia-journal.org Online servers and software use fragment-based contributions and correction factors to calculate LogP values. biotechnologia-journal.org Predictions for this compound and related compounds are presented in the table below.

PropertyPredicted Value for this compoundSignificance in Preclinical Research
Molecular Weight235.32 g/molInfluences size-dependent diffusion and transport across membranes.
LogP (Lipophilicity)2.15Key indicator of membrane permeability and potential for oral absorption.
Hydrogen Bond Donors1 (from -OH)Affects solubility and ability to form interactions with biological targets.
Hydrogen Bond Acceptors3 (2 from O, 1 from N)Affects solubility and ability to form interactions with biological targets.
Total Polar Surface Area (TPSA)41.78 ŲCorrelates with drug transport properties, including blood-brain barrier penetration.

These in silico predictions, based on established models like Lipinski's Rule of Five, suggest that the molecule possesses physicochemical properties consistent with those of many orally bioavailable drugs. Further computational studies can also predict potential metabolic pathways and interactions with key metabolic enzymes. researchgate.net

Advanced Analytical Methodologies for Purity and Characterization

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. TGA is used to evaluate the thermal stability and decomposition profile of a compound. nih.gov For 1-[(2-Methoxyphenyl)methyl]piperidin-4-ol, a TGA thermogram would show the temperature at which decomposition begins (onset temperature) and the different stages of mass loss as the molecule breaks down. researchgate.net

A typical analysis would involve heating a small sample of the compound at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere. The resulting TGA curve would likely show the compound is stable up to a certain temperature, followed by one or more steps of mass loss corresponding to the fragmentation and volatilization of different parts of the molecule, such as the loss of the methoxybenzyl group or the decomposition of the piperidine (B6355638) ring. mdpi.comguidechem.com

Table 3: Hypothetical Thermal Decomposition Events for this compound

Temperature Range (°C) Mass Loss (%) Probable Lost Fragment
220 - 350 ~51.5% C8H9O (2-Methoxybenzyl group)

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and oxygen (O) in a pure organic compound. The experimentally determined percentages are compared with the theoretical values calculated from the molecular formula to confirm the compound's elemental composition and empirical formula. For this compound, the molecular formula is C₁₃H₁₉NO₂. wikipedia.orgnih.gov

The analysis provides a crucial check of purity; significant deviations between the experimental and theoretical values can indicate the presence of impurities or residual solvents.

Table 4: Elemental Composition of C₁₃H₁₉NO₂

Element Theoretical Mass % Example Experimental Mass %
Carbon (C) 70.56% 70.51%
Hydrogen (H) 8.65% 8.69%
Nitrogen (N) 6.33% 6.30%

Impurity Profiling and Identification

Impurity profiling is the identification and quantification of all potential impurities in a substance. These impurities can originate from starting materials, intermediates, by-products formed during the synthesis, or degradation products. A common synthetic route to this compound involves the reaction of 4-piperidinol with 2-methoxybenzyl chloride or the reductive amination of 4-piperidone (B1582916) with 2-methoxybenzaldehyde (B41997).

Techniques like HPLC and GC-MS are essential for detecting and identifying these impurities. Understanding the impurity profile is vital for optimizing the synthesis process to minimize their formation and for ensuring the quality of the final product.

Table 5: Potential Process-Related Impurities and Their Origins

Potential Impurity Chemical Name Likely Origin
Starting Material 4-Hydroxypiperidine (B117109) Incomplete reaction
Starting Material 2-Methoxybenzaldehyde Incomplete reaction (reductive amination route)
By-product 1,1'-bis[(2-Methoxyphenyl)methyl]piperidin-4-ol Over-alkylation of the piperidine nitrogen if a secondary amine is used as a starting material
By-product 2-Methoxybenzoic acid Oxidation of 2-methoxybenzaldehyde

| By-product | 1-[(2-Methoxyphenyl)methyl]piperidin-4-one | Incomplete reduction of the ketone (reductive amination route) |

Future Research Directions and Translational Perspectives Non Clinical

Design and Synthesis of Novel Scaffolds based on the 1-[(2-Methoxyphenyl)methyl]piperidin-4-ol Moiety

The this compound moiety is a privileged scaffold in drug discovery, offering numerous avenues for structural elaboration to generate novel molecular architectures with diverse pharmacological profiles. nih.gov Future research will focus on creating libraries of compounds by strategically modifying this core.

Key synthetic strategies include:

Functionalization of the Hydroxyl Group: The secondary alcohol at the 4-position of the piperidine (B6355638) ring is a prime site for modification. It can be converted into ethers, esters, or other functional groups to explore new interactions with biological targets. For instance, etherification reactions can introduce larger, more complex side chains. nih.gov

Bioisosteric Replacement: To modulate physicochemical properties and biological activity, parts of the molecule can be swapped with bioisosteres—substituents or groups with similar physical or chemical properties. nih.gov For example, the methoxy (B1213986) group on the phenyl ring could be replaced with other electron-donating or -withdrawing groups to fine-tune electronic properties. cambridgemedchemconsulting.com The piperidine ring itself could be replaced by a different heterocyclic system, a strategy known as scaffold hopping, to access novel chemical space and intellectual property. nih.gov

Annulation and Ring Fusion: More complex, rigid scaffolds can be constructed by building additional rings onto the piperidine framework. This can lead to the development of compounds with highly specific conformational requirements for target binding.

Attachment of Heterocyclic Moieties: The core structure can be appended with various heterocyclic rings, such as oxadiazoles, which are known to act as important pharmacophores or bioisosteres for amide and ester groups. nih.govnih.gov The synthesis of 1,3,4-oxadiazole (B1194373) derivatives, for example, can be achieved through methods like the cyclodehydration of 1,2-diacylhydrazines or the oxidative cyclization of N-acylhydrazones. nih.govopenmedicinalchemistryjournal.com

Table 1: Synthetic Strategies for Novel Scaffolds
StrategyDescriptionExample ModificationPotential Outcome
Hydroxyl Group FunctionalizationDerivatization of the 4-OH group to introduce new functional moieties.Conversion to ethers or esters. nih.govExplore new binding interactions, alter solubility.
Bioisosteric ReplacementSubstitution of atoms or groups with alternatives that have similar properties. nih.govReplacing the methoxy group with a halogen or trifluoromethyl group. cambridgemedchemconsulting.comModulate metabolic stability, pKa, and target affinity.
Scaffold HoppingReplacing the piperidine core with a different heterocyclic system. nih.govReplacing piperidine with morpholine (B109124) or piperazine (B1678402).Discover novel chemotypes, escape existing patent space.
Attachment of HeterocyclesAppending other ring systems to the core structure.Coupling with a 1,3,4-oxadiazole ring. nih.govIntroduce hydrogen-bonding capabilities, act as amide/ester mimics. nih.gov

Exploration of Diverse Biological Targets for Chemical Probe Development

Derivatives of the this compound scaffold have the potential to interact with a wide range of biological targets, making them valuable tools for chemical probe development. rjeid.com Chemical probes are small molecules designed to selectively engage a specific protein or pathway, thereby enabling the study of its biological function. rjeid.com

Future research will aim to design derivatives that can serve as probes for various target classes:

Central Nervous System (CNS) Receptors: The piperidine motif is a common feature in ligands for CNS targets. cuestionesdefisioterapia.com Derivatives can be synthesized and screened for activity at dopamine (B1211576) receptors (like D2), sigma receptors (σ1 and σ2), and histamine (B1213489) receptors (H3), which are implicated in neurological and psychiatric disorders. nih.govnih.govacs.orgrsc.org For instance, the piperidine moiety has been identified as a critical structural element for dual activity at histamine H3 and sigma-1 receptors. nih.govacs.org

Enzymes: The scaffold can be adapted to create inhibitors for various enzymes. Targets of interest include monoamine oxidases (MAO-A and MAO-B), which are involved in neurotransmitter metabolism, and cholinesterases (AChE and BuChE), which are relevant to Alzheimer's disease. nih.govnih.govacs.org Other potential enzyme targets include tyrosinase and pancreatic lipase, which are relevant to hyperpigmentation and obesity, respectively. researchgate.net

Ion Channels and Transporters: Modifications to the core structure could yield potent modulators of ion channels or transporters, which play critical roles in cellular signaling and nutrient uptake.

Table 2: Potential Biological Targets for Chemical Probes
Target ClassSpecific Target ExampleTherapeutic RelevanceReference
CNS ReceptorsDopamine D2 ReceptorSchizophrenia, Parkinson's Disease nih.gov
CNS ReceptorsSigma-1 (σ1) ReceptorNeuropathic Pain, Neurodegenerative Diseases acs.orgrsc.org
CNS ReceptorsHistamine H3 ReceptorCognitive Disorders, Sleep Disorders nih.govacs.org
EnzymesMonoamine Oxidase (MAO)Depression, Parkinson's Disease nih.govacs.org
EnzymesAcetylcholinesterase (AChE)Alzheimer's Disease nih.gov
EnzymesTyrosinaseHyperpigmentation Disorders researchgate.net

Development of Advanced Synthetic Routes for Scalable Production

For any promising compound to move beyond initial discovery, the development of efficient, cost-effective, and scalable synthetic routes is essential. Future research in this area will focus on optimizing the production of this compound and its derivatives, moving away from lengthy, multi-step laboratory syntheses toward more streamlined processes suitable for large-scale manufacturing.

Areas for development include:

Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single step to form a complex product, offering high atom and step economy. whiterose.ac.uk Developing MCRs for highly functionalized piperidines can significantly reduce synthesis time and waste. tandfonline.comresearchgate.net

Catalytic Hydrogenation: The reduction of substituted pyridine (B92270) precursors using heterogeneous or homogeneous catalysts is a common and often scalable method for producing the piperidine core. nih.gov Research into new, more efficient, and cost-effective catalysts, such as those based on non-precious metals, is an active area. news-medical.net

Flow Chemistry: Performing reactions in continuous flow microreactors instead of traditional batch reactors can offer improved safety, efficiency, and scalability. nih.gov This approach allows for precise control over reaction parameters and can facilitate reactions that are difficult to perform on a large scale in batch mode, such as certain electroreductive cyclizations. nih.gov

Optimized Reductive Amination: The synthesis of the parent compound often involves the reductive amination of 4-piperidone (B1582916) with 2-methoxybenzaldehyde (B41997). nih.gov Optimizing this key step by exploring different reducing agents and reaction conditions can improve yield and purity, simplifying downstream processing. chim.itacs.orgorganic-chemistry.org A recently developed two-step modular approach combining biocatalytic oxidation with nickel electrocatalysis has been shown to reduce synthesis pathways from 7-17 steps to just 2-5, offering a significant improvement in efficiency. news-medical.net

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery by enabling rapid, data-driven design of novel molecules. nih.gov These computational tools can be integrated into the research and development pipeline for derivatives of this compound.

Key applications include:

Predictive Modeling: ML models, such as those for Quantitative Structure-Activity Relationships (QSAR), can be trained on existing data to predict the biological activity, physicochemical properties, and ADMET (absorption, distribution, metabolism, excretion, toxicity) profiles of newly designed compounds before they are synthesized. nih.gov This allows chemists to prioritize the most promising candidates and reduce wasted effort.

De Novo Drug Design: Generative AI models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can design entirely new molecules from scratch. researchgate.netfrontiersin.org By providing the this compound scaffold as a starting point or constraint, these models can generate vast virtual libraries of novel, synthetically accessible derivatives tailored to have desirable properties. nih.govschrodinger.com

Structure-Based Design: For targets with a known 3D structure, deep learning methods can be used to design ligands that fit precisely into the binding site. nih.gov These models can learn the key interactions between a protein and known ligands to generate novel molecules with high predicted affinity and selectivity. nih.gov

Lead Optimization: AI can accelerate the lead optimization cycle by suggesting specific modifications to a lead compound to improve its properties. desertsci.com For example, an ML model could suggest bioisosteric replacements or additions to the core scaffold that are predicted to enhance potency while minimizing off-target effects or metabolic liabilities. blogspot.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.